N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Description

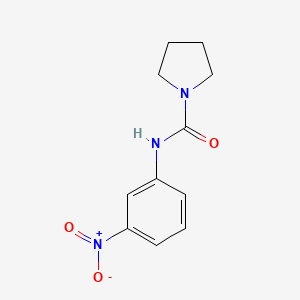

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWQPBHGXPDITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325612 | |

| Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35799-28-1 | |

| Record name | NSC512796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N-(3-nitrophenyl)pyrrolidine-1-carboxamide

An in-depth technical guide by a Senior Application Scientist.

Foreword: The Rationale Behind This Guide

In the landscape of modern drug discovery and materials science, N-aryl carboxamides serve as pivotal structural motifs and versatile synthetic intermediates.[1][2] The specific compound, N-(3-nitrophenyl)pyrrolidine-1-carboxamide, represents a valuable building block, combining the reactive potential of the nitroaromatic system with the conformational properties of the pyrrolidine ring. This guide moves beyond a simple recitation of procedural steps. It is designed to provide a deep, mechanistic understanding of the synthesis and a logical, systematic approach to its structural confirmation. As researchers and developers, understanding the causality—the "why" behind each step—is paramount for troubleshooting, optimization, and innovation. This document embodies that philosophy, offering a self-validating framework for the preparation and analysis of this target compound.

Section 1: Synthetic Strategy and Mechanistic Overview

The synthesis of this compound, a substituted urea, is most efficiently achieved through the nucleophilic addition of a secondary amine to an isocyanate. This pathway is renowned for its high efficiency, atom economy, and typically clean reaction profile, often proceeding to completion under mild conditions without the need for a catalyst.

Causality of Reagent Selection:

-

Pyrrolidine: A cyclic secondary amine, pyrrolidine's nitrogen atom possesses a lone pair of electrons that is readily available for nucleophilic attack.[3] Its basicity ensures a rapid reaction with the electrophilic isocyanate.

-

3-Nitrophenyl Isocyanate: This reagent serves as a highly reactive electrophile. The isocyanate group (-N=C=O) is polarized, rendering the central carbon atom susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, thereby accelerating the reaction rate.[4]

The reaction mechanism involves the attack of the pyrrolidine nitrogen on the isocyanate carbon, followed by a proton transfer to form the stable urea linkage.

Caption: Reaction scheme for the synthesis of the target compound.

Section 2: A Validated Experimental Protocol

This protocol is designed for robustness and purity. Each step includes justifications to ensure the experiment is self-validating.

Materials and Instrumentation

-

Reagents: Pyrrolidine (≥99%), 3-Nitrophenyl isocyanate (≥97%)[4], Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Hexanes.

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, Buchner funnel, melting point apparatus.

Step-by-Step Synthesis Procedure

Safety First: 3-Nitrophenyl isocyanate is a lachrymator and respiratory irritant.[4] Pyrrolidine is corrosive and flammable.[3] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenyl isocyanate (1.64 g, 10.0 mmol). Dissolve the isocyanate in 20 mL of anhydrous THF.

-

Rationale: Anhydrous THF is used as the solvent because it is inert to the reactants and readily dissolves both the starting material and the product at intermediate stages. The use of anhydrous conditions prevents the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose into 3-nitroaniline and CO₂, leading to impurities.

-

-

Amine Addition: Cool the flask in an ice bath to 0 °C. In a separate vial, prepare a solution of pyrrolidine (0.71 g, 0.84 mL, 10.0 mmol) in 10 mL of anhydrous THF. Add this pyrrolidine solution dropwise to the stirred isocyanate solution over 15 minutes using a dropping funnel.

-

Rationale: The reaction is exothermic. Slow, dropwise addition at 0 °C is a critical control measure to manage the reaction temperature, preventing potential side reactions and ensuring the formation of a clean product.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Rationale: While the initial reaction is rapid, stirring for an extended period at room temperature ensures the reaction proceeds to completion, maximizing the yield.

-

-

Product Isolation: Upon completion, the product often precipitates as a solid. If precipitation is significant, reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting slurry in an ice bath for 30 minutes.

-

Rationale: Reducing the solvent volume and cooling increases the recovery of the solid product by decreasing its solubility.

-

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold diethyl ether (2 x 10 mL) and hexanes (1 x 10 mL).

-

Rationale: Washing with cold diethyl ether removes any unreacted starting materials and soluble impurities. The subsequent hexane wash helps to displace the more polar ether and facilitates drying.

-

-

Drying: Dry the purified solid under vacuum to a constant weight. The product should be an off-white or pale yellow solid.

Section 3: Comprehensive Physicochemical and Spectroscopic Characterization

Thorough characterization is non-negotiable for confirming the identity and purity of a synthesized compound. The data presented below are predicted values based on the known structure and spectroscopic principles, providing a benchmark for experimental results.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 35799-28-1 | [5] |

| Molecular Formula | C₁₁H₁₃N₃O₃ | [5] |

| Molecular Weight | 235.24 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | (Expected) |

| Melting Point | To be determined experimentally | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra are based on analogous structures found in the literature.[6][7]

Predicted ¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.75 | s | 1H | Ar-H | H2 proton on the nitrophenyl ring, deshielded by adjacent NO₂ and NH groups. |

| ~ 8.45 | s | 1H | NH -CO | Amide proton, typically a broad singlet. |

| ~ 7.85 | dd | 1H | Ar-H | H4 proton, ortho to NO₂ group. |

| ~ 7.55 | t | 1H | Ar-H | H5 proton, coupled to H4 and H6. |

| ~ 7.45 | d | 1H | Ar-H | H6 proton, ortho to the urea linkage. |

| ~ 3.40 | t | 4H | N-CH₂ | Pyrrolidine protons adjacent to the amide nitrogen, deshielded. |

| ~ 1.85 | m | 4H | CH₂ -CH₂ | Remaining pyrrolidine protons. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.0 | C =O | Urea carbonyl carbon. |

| ~ 148.0 | Ar-C -NO₂ | Aromatic carbon bearing the nitro group. |

| ~ 142.5 | Ar-C -NH | Aromatic carbon bearing the urea nitrogen. |

| ~ 130.0 | Ar-CH | Aromatic C5. |

| ~ 122.0 | Ar-CH | Aromatic C6. |

| ~ 115.0 | Ar-CH | Aromatic C4. |

| ~ 110.0 | Ar-CH | Aromatic C2. |

| ~ 45.0 | N-C H₂ | Pyrrolidine carbons adjacent to the amide nitrogen. |

| ~ 25.0 | C H₂-CH₂ | Remaining pyrrolidine carbons. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound.

-

Technique: Electrospray Ionization (ESI), Positive Mode.

-

Expected Ion: [M+H]⁺ at m/z = 236.24.

-

Key Fragmentation: A prominent fragment may arise from the cleavage of the C-N bond between the phenyl ring and the urea, or the formation of a pyrrolidine-derived iminium ion.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 | N-H Stretch | Amide N-H |

| ~ 1660 | C=O Stretch | Urea Carbonyl |

| ~ 1530 | Asymmetric NO₂ Stretch | Nitro Group |

| ~ 1350 | Symmetric NO₂ Stretch | Nitro Group |

| ~ 2970, 2870 | C-H Stretch | Aliphatic (Pyrrolidine) |

Section 4: Integrated Characterization Workflow

A systematic workflow ensures that the synthesized material is unambiguously identified and its purity is confirmed before its use in subsequent applications.

Caption: Logical workflow for the characterization process.

References

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

N-Nitrosopyrrolidine. PubChem, National Institutes of Health. Available at: [Link]

-

NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. ResearchGate. Available at: [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central, National Institutes of Health. Available at: [Link]

-

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. ResearchGate. Available at: [Link]

-

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed, National Institutes of Health. Available at: [Link]

-

Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PubMed Central, National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI. Available at: [Link]

-

Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]

-

This compound Suppliers. ChemicalRegister.com. Available at: [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central, National Institutes of Health. Available at: [Link]

-

Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Pyrrolidine. PubChem, National Institutes of Health. Available at: [Link]

-

Propanamide, N-(3-nitrophenyl)-3-phenyl-. Cheméo. Available at: [Link]

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PubMed Central, National Institutes of Health. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

-

N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3). PubChemLite. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

"N-(3-nitrophenyl)pyrrolidine-1-carboxamide chemical properties"

An In-Depth Technical Guide to N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Authored by: Gemini, Senior Application Scientist

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its unique three-dimensional structure which allows for efficient exploration of pharmacophore space.[1] When functionalized, this five-membered nitrogen heterocycle serves as the backbone for numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive technical overview of a specific derivative, this compound, focusing on its chemical properties, synthesis, characterization, and potential applications for researchers in drug discovery and chemical synthesis.

Core Chemical Identity

This compound is a synthetic organic compound featuring a pyrrolidine ring linked via a carboxamide group to a 3-nitrophenyl moiety. This structure combines the conformational rigidity of the pyrrolidine scaffold with the electronic properties of a nitro-substituted aromatic system.

| Identifier | Value | Source(s) |

| CAS Number | 35799-28-1 | [2][3] |

| Molecular Formula | C₁₁H₁₃N₃O₃ | [2][3] |

| Molecular Weight | 235.24 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| SMILES | O=C(N1CCCC1)NC2=CC=CC(=O)=C2 | [2][3] |

| InChI Key | IWWQPBHGXPDITK-UHFFFAOYSA-N | [4] |

Physicochemical and Computational Properties

The physical state and solubility of a compound are critical for its handling, formulation, and biological activity. Computational descriptors help predict its behavior in biological systems.

| Property | Value | Source(s) |

| Physical Form | Solid | [5] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [6] |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [2][3] |

| Topological Polar Surface Area (TPSA) | 75.48 Ų | [2] |

| LogP (Octanol/Water Partition Coeff.) | 2.22 | [2] |

| Hydrogen Bond Donors | 1 | [2][4] |

| Hydrogen Bond Acceptors | 3 | [2][4] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanism

The most direct and efficient synthesis of this compound involves the nucleophilic addition of pyrrolidine to 3-nitrophenyl isocyanate. The lone pair of electrons on the secondary amine of pyrrolidine attacks the electrophilic carbon of the isocyanate group.

Causality of Experimental Design:

This reaction is highly efficient because of the strong electrophilicity of the isocyanate carbon, which is activated by the adjacent nitrogen and oxygen atoms. Pyrrolidine is a potent nucleophile. The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent the isocyanate from reacting with water, which would produce an unstable carbamic acid that decomposes to 3-nitroaniline.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-nitrophenyl isocyanate (1.0 eq).[5]

-

Dissolution: Dissolve the isocyanate in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath to moderate the exothermic reaction.

-

Reactant Addition: Slowly add a solution of pyrrolidine (1.05 eq) in anhydrous DCM dropwise to the cooled isocyanate solution with continuous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of this compound.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Analytical Workflow

-

Mass Spectrometry (MS): Initially, Electrospray Ionization (ESI-MS) is used to confirm the molecular weight (235.24 g/mol ) by identifying the molecular ion peak [M+H]⁺ at m/z 236.10 or [M+Na]⁺ at m/z 258.08.[7]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy identifies key functional groups. The spectrum would show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and aromatic C-H stretches.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include distinct multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the 3-nitrophenyl ring, broad multiplets for the eight protons of the pyrrolidine ring (typically 1.8-3.5 ppm), and a singlet for the amide N-H proton (can be broad and variable, >8.5 ppm).

-

¹³C NMR: Shows all unique carbon atoms. Expected signals include the amide carbonyl carbon (~160-170 ppm), aromatic carbons (some shifted downfield due to the nitro group), and aliphatic carbons of the pyrrolidine ring.[8]

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation and confirmation.

Potential Biological Activity and Applications

While specific studies on this compound are not extensively documented, the chemical motifs present in its structure are featured in compounds with significant biological activities.

-

Antimicrobial Properties: Carboxamides derived from pyrrolidine and piperidine have been synthesized as mimics of proline-rich antimicrobial peptides.[1][10] These structures aim to combat growing bacterial resistance to conventional antibiotics.[10] For example, a related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative showed notable activity against Staphylococcus aureus.[10] The combination of a hydrophobic aryl group and a potentially cationic center is a key feature for antimicrobial action.[1]

-

Antioxidant and Antiplasmodial Activity: Sulphonamide-pyrrolidine carboxamide derivatives, which share the core pyrrolidine-carboxamide structure, have demonstrated promising antioxidant and antiplasmodial (antimalarial) activities.[11][12] The presence of a nitro-aromatic system in some of these derivatives was found to enhance their potency.[11]

-

Anti-inflammatory Activity: Nitro-substituted benzamide derivatives have been investigated for their ability to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation.[13] Certain compounds showed significant dose-dependent inhibition of inflammatory markers like COX-2, IL-1β, and TNF-α, suggesting that the nitro-amide scaffold could be a promising lead for developing new anti-inflammatory agents.[13]

Safety, Handling, and Disposal

As a laboratory-grade chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not publicly available, guidelines can be established based on its constituent functional groups.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended (2-8°C), away from oxidizing agents and sources of ignition.[2][3][14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[14][16] This typically involves packaging in a sealed container for collection by a licensed waste disposal company.[17]

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis. Its structure incorporates the valuable pyrrolidine scaffold with an electronically modified nitrophenyl group, making it an interesting candidate for further investigation in medicinal chemistry. Based on analogous structures, it holds potential for development in antimicrobial, anti-inflammatory, and other therapeutic areas. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the utility of this compound.

References

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

-

PLOS One. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]

-

ChemicalRegister.com. This compound Suppliers. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

-

PubMed. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. [Link]

-

Chemsrc. 1-(4-Nitrophenyl)pyrrolidine | CAS#:10220-22-1. [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Center for Biotechnology Information. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]

-

MDPI. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/68903e1e9c20a9a13524c96576189b88339b3420]([Link]

-

PubChemLite. N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3). [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

-

Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]

-

ResearchGate. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]

-

PubMed. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]

-

National Center for Biotechnology Information. Pyrrolidine. [Link]

-

Cheméo. Propanamide, N-(3-nitrophenyl)-3-phenyl-. [Link]

-

National Center for Biotechnology Information. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. chemscene.com [chemscene.com]

- 3. 35799-28-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 3-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

Spectroscopic Data Analysis of CAS Number 35799-28-1: A Technical Guide for Researchers

An In-Depth Examination of N-Desmethyl-N-Formyl-Leurosine

Introduction

The Chemical Abstracts Service (CAS) number 35799-28-1 has been associated with multiple chemical entities, including N-(3-nitrophenyl)pyrrolidine-1-carboxamide[1][2][3][4]. However, within the context of pharmaceutical research and drug development, this CAS number is also linked to the vinca alkaloid derivative, N-desmethyl-N-formyl-leurosine. Given its complex structure and potential pharmacological significance as a derivative of leurosine, a known antineoplastic agent, this guide will focus on the spectroscopic characterization of N-desmethyl-N-formyl-leurosine[5].

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-desmethyl-N-formyl-leurosine, drawing upon established principles of spectroscopic analysis for complex alkaloids. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related compounds. While specific experimental data for this exact compound is not widely published, this guide will synthesize predicted data based on the known spectroscopic behavior of its constituent functional groups and the broader class of vinca alkaloids.

Molecular Structure and its Spectroscopic Implications

N-desmethyl-N-formyl-leurosine is a dimeric indole alkaloid, a structural class known for its potent biological activities. The molecule consists of two distinct indole-containing units, catharanthine and vindoline, linked together. The key structural modifications compared to its parent compound, leurosine, are the absence of a methyl group on one of the nitrogen atoms (N-desmethyl) and the presence of a formyl group on the same nitrogen (N-formyl). These features are crucial for interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of complex organic molecules like N-desmethyl-N-formyl-leurosine. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of N-desmethyl-N-formyl-leurosine is expected to be complex, with numerous overlapping signals. Key diagnostic regions include:

-

Aromatic Protons (δ 6.0-8.0 ppm): Protons on the indole rings will appear in this region. Their specific chemical shifts and coupling patterns will be indicative of the substitution on each ring.

-

Olefinic Protons (δ 5.0-6.0 ppm): Protons on carbon-carbon double bonds within the alkaloid framework will resonate here.

-

Aliphatic Protons (δ 1.0-4.5 ppm): The majority of the protons in the molecule, including those on the ethyl side chains and the complex ring systems, will be found in this region.

-

Formyl Proton (δ 8.0-8.5 ppm): A characteristic singlet or doublet (due to restricted rotation) corresponding to the N-CHO proton is expected in this downfield region. The presence of cis and trans isomers due to hindered rotation around the N-CHO bond may lead to two distinct formyl proton signals[6][7].

-

NH Proton (δ 7.5-8.5 ppm): The proton on the indole nitrogen is expected to appear as a broad singlet in this region.

Table 1: Predicted ¹H NMR Data for Key Protons in N-Desmethyl-N-Formyl-Leurosine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Formyl (N-CHO) | 8.0 - 8.5 | s or d | May show two signals for cis/trans isomers. |

| Indole NH | 7.5 - 8.5 | br s | Chemical shift can be solvent-dependent. |

| Aromatic | 6.0 - 8.0 | m | Complex multiplets due to coupling. |

| Olefinic | 5.0 - 6.0 | m | |

| O-Acetyl (CH₃) | ~2.0 | s | |

| Methoxy (OCH₃) | ~3.8 | s | |

| Ethyl (CH₂CH₃) | 0.5 - 1.5 (CH₃), 1.2 - 2.5 (CH₂) | t, q |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

-

Carbonyl Carbons (δ 160-180 ppm): The ester and formyl carbonyl carbons will resonate in this downfield region.

-

Aromatic and Olefinic Carbons (δ 100-160 ppm): Carbons of the indole rings and C=C double bonds will appear here.

-

Aliphatic Carbons (δ 10-80 ppm): The numerous sp³ hybridized carbons of the alkaloid skeleton will be found in this region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

Advanced NMR Experiments: To fully assign the complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Diagram 1: Generalized Workflow for NMR-based Structural Elucidation

Caption: Workflow for NMR analysis of complex alkaloids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectra

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), a prominent protonated molecular ion [M+H]⁺ is expected. Given the molecular formula of N-desmethyl-N-formyl-leurosine (C₄₅H₅₄N₄O₁₀), the expected monoisotopic mass is approximately 802.3891 g/mol . The high-resolution mass spectrum should confirm this elemental composition.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. Common fragmentation pathways for vinca alkaloids involve cleavage of the bond linking the two monomeric units and fragmentation within the catharanthine and vindoline moieties. The loss of the formyl group (29 Da) and other small neutral losses (e.g., H₂O, CO, CO₂) are also anticipated. Direct-injection ESI/MS/MS is a rapid method for identifying Vinca alkaloids in complex mixtures[8].

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | ~803.3969 | Protonated molecular ion. |

| [M+Na]⁺ | ~825.3789 | Sodium adduct. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system for LC-MS analysis. Acquire data in full scan mode and product ion scan mode (MS/MS). High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) is a highly selective and sensitive method for identifying alkaloids[9].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The complex nature of N-desmethyl-N-formyl-leurosine will result in a rich and complex spectrum.

Expected IR Absorption Bands

-

N-H Stretch (indole): ~3400 cm⁻¹

-

C-H Stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹

-

C=O Stretches (ester and formyl): A strong absorption band is expected in the range of 1740-1680 cm⁻¹. The ester carbonyl will likely appear around 1740 cm⁻¹, while the formyl carbonyl will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

-

C=C Stretches (aromatic and olefinic): ~1600-1450 cm⁻¹

-

C-N Stretches: ~1350-1000 cm⁻¹

-

C-O Stretches (ester and ether): ~1250-1000 cm⁻¹

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (indole) | ~3400 | Medium |

| C=O (ester) | ~1740 | Strong |

| C=O (formyl) | ~1690 | Strong |

| C=C (aromatic) | ~1600, ~1450 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole rings in N-desmethyl-N-formyl-leurosine.

Expected UV-Vis Absorption Maxima

Indole alkaloids typically exhibit multiple absorption maxima in the UV region. For N-desmethyl-N-formyl-leurosine, characteristic absorption maxima are expected around 220-230 nm and 270-290 nm, which are characteristic of the indole chromophore[10]. The exact positions and intensities of these bands can be influenced by the overall structure and the solvent used.

Table 4: Predicted UV-Vis Absorption Maxima

| Predicted λ_max (nm) | Chromophore |

| ~225 | Indole |

| ~280 | Indole |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Diagram 2: Integrated Spectroscopic Analysis Workflow

Caption: Integrated approach for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of N-desmethyl-N-formyl-leurosine requires a multi-technique approach. While this guide provides a predicted spectroscopic profile based on its chemical structure and data from related compounds, experimental verification is paramount. The detailed protocols and expected data presented herein serve as a valuable resource for researchers in the synthesis, isolation, and characterization of this and other complex natural products. The combination of NMR, MS, IR, and UV-Vis spectroscopy will enable unambiguous structure elucidation and ensure the identity and purity of the compound for further investigation in drug discovery and development.

References

- Spectrophotometric Studies of Indolic Compounds from Vinca Minor L. (2021).

-

LookChem. (n.d.). 1-Pyrrolidinecarboxamide,N-(3-nitrophenyl)-. Retrieved from [Link]

- Zhao, J., et al. (2013). Mass spectra data of alkaloids identified in ethanolic extracts of Catharanthus roseus L.

-

Royal Society of Chemistry. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

- Campos, F. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(8), 662-673.

- Li, G., et al. (2011). Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. The Royal Society of Chemistry.

- Govindachari, T. R., & Rajappa, S. (1960). Ultraviolet absorption spectra of dihydroindole alkaloids. Proceedings of the Indian Academy of Sciences - Section A, 51(5), 319-323.

- Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 11(44), 27367-27372.

- Singh, B., et al. (2022). Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. Journal of Drug Delivery and Therapeutics, 12(2-S), 164-173.

- Liu, J., et al. (2016). Determination of Alkaloids in Catharanthus roseus and Vinca minor by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters, 49(8), 1143-1153.

- Varghese, B., et al. (2011). FT-IR spectra of pure alkaloids present in poppy. A: morphine sulphate, B.

- Campbell, J. L., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(32), 11365-11371.

- Geng, C. A., et al. (2005). Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry. Phytochemical Analysis, 16(5), 328-333.

- Marion, L., Ramsay, D. A., & Jones, R. N. (1951). The Infrared Absorption Spectra of Alkaloids. Journal of the American Chemical Society, 73(1), 305-308.

- Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Publishing.

- Kumar, A., et al. (2021). Literature reports on N-formylation of amines exploiting reductive functionalization of CO2 using NaBH4.

- Fajri, L., et al. (2019). FT-IR spectra of alkaloid isolate.

- Wang, Y., et al. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Plants, 11(12), 1585.

- Vaara, J., et al. (2002). NMR Properties of Formamide: A First Principles and Experimental Study. The Journal of Physical Chemistry A, 106(25), 6069-6081.

- Kumar, A., et al. (2021). Literature reports on N-formylation of amines exploiting reductive functionalization of CO2 using NaBH4.

-

PubChem. (n.d.). Leurosine. Retrieved from [Link]

-

PubChem. (n.d.). N-Desmethyl levofloxacin. Retrieved from [Link]

-

PubChem. (n.d.). N-Formylmethionine. Retrieved from [Link]

-

PubChem. (n.d.). N-Formyl Pseudoephedrine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Pyrrolidinecarboxamide,N-(3-nitrophenyl)- CAS#: 35799-28-1 [chemicalbook.com]

- 3. 903719-24-4|3-CYclopentyl-1-(4-nitrophenyl)urea|BLD Pharm [bldpharm.com]

- 4. 70826-97-0|1-Isopropyl-3-(4-nitrophenyl)urea|BLD Pharm [bldpharm.com]

- 5. Leurosine | C46H56N4O9 | CID 259898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aphinfo.com [aphinfo.com]

- 10. researchgate.net [researchgate.net]

Physicochemical Characterization of N-(3-nitrophenyl)pyrrolidine-1-carboxamide: A Guide to Solubility and Stability Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-nitrophenyl)pyrrolidine-1-carboxamide is a molecule of interest within synthetic and medicinal chemistry, featuring a nitroaromatic moiety, a carboxamide linker, and a saturated pyrrolidine ring. A comprehensive understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for its progression in any research or drug development pipeline. Poor solubility can hinder formulation and bioavailability, while instability can compromise efficacy and safety. This guide provides a detailed framework for the systematic evaluation of these critical attributes. It is designed not as a rigid template, but as a strategic manual, grounding experimental protocols in established scientific principles and regulatory expectations. We will explore the theoretical underpinnings of the compound's likely behavior, present detailed methodologies for its empirical determination, and discuss the logic behind constructing a robust stability profile through forced degradation studies.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a chemical entity from discovery to application is fraught with challenges, many of which can be predicted and mitigated by a thorough, early-stage characterization of its fundamental properties. For this compound, its distinct structural motifs—the polar, electron-withdrawing nitro group, the hydrogen-bond-capable carboxamide, and the basic pyrrolidine nitrogen—collectively define its interaction with its environment.

-

Solubility dictates the maximum concentration achievable in a given solvent, directly impacting everything from in vitro assay design to the potential for oral absorption in vivo.[1]

-

Stability defines the compound's resistance to degradation under various environmental stimuli. Identifying potential degradation pathways is essential for establishing a suitable shelf-life, defining storage conditions, and ensuring that the substance administered remains the intended one, free from potentially toxic degradants.[2]

This document serves as a comprehensive guide for researchers to systematically determine the solubility and stability profile of this compound, employing methodologies that align with industry best practices and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Solubility Profile: Beyond a Single Number

Solubility is not a monolithic value but a property highly dependent on the surrounding medium. For a compound like this compound, with a predicted LogP of ~2.2, it is expected to have limited aqueous solubility. The presence of the basic pyrrolidine nitrogen (pKa of secondary amines is typically ~11) suggests that its solubility will be significantly influenced by pH.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5] This method ensures that the solution has reached saturation, providing a definitive value under specific conditions.

Protocol 2.1.1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of clear glass vials. The excess solid is critical to ensure saturation is reached.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4[6]

-

Simulated Gastric Fluid (e.g., pH 1.2)

-

Simulated Intestinal Fluid (e.g., pH 6.8)

-

Organic co-solvents if required for formulation (e.g., Ethanol, DMSO, PEG 400)

-

-

Equilibration: Seal the vials securely. Place them in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C for physiological relevance). Agitate for a sufficient period to ensure equilibrium is reached (24 to 48 hours is standard).[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Calculate the original solubility in mg/mL or µg/mL.

Elucidating pH-Dependent Solubility

The basic nature of the pyrrolidine ring necessitates a thorough investigation of how solubility changes with pH. This is crucial for predicting its behavior in the gastrointestinal tract.[8]

Protocol 2.2.1: pH-Solubility Profile Generation

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 5.5, 6.8, 7.4). Use appropriate buffer systems (e.g., HCl for low pH, acetate for pH 4-5.5, phosphate for pH 6-8). Ensure the buffer capacity is consistent and reported.[9]

-

Solubility Determination: Perform the shake-flask method (Protocol 2.1.1) in each of the prepared buffers.

-

Data Analysis: Plot the determined solubility (on a log scale) against the pH. This profile will reveal the pH at which the compound begins to precipitate from solution, a critical parameter for oral drug development.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | ~7.0 | 25 | [Data] | Shake-Flask |

| Phosphate-Buffered Saline | 7.4 | 37 | [Data] | Shake-Flask |

| 0.1 M HCl | 1.2 | 37 | [Data] | Shake-Flask |

| 50 mM Acetate Buffer | 4.5 | 37 | [Data] | Shake-Flask |

| 50 mM Phosphate Buffer | 6.8 | 37 | [Data] | Shake-Flask |

| Ethanol | N/A | 25 | [Data] | Shake-Flask |

| DMSO | N/A | 25 | [Data] | Shake-Flask |

Stability Profile: A Forced Degradation Approach

Stability testing evaluates how a compound's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Forced degradation, or stress testing, is a critical component of this process. It involves intentionally subjecting the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and establishing the specificity of the analytical method.[2][10] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that degradants are generated at detectable levels without completely consuming the parent compound.[11]

Developing a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[12] Reversed-phase HPLC with UV detection is the most common platform for this purpose.[13][14]

Core Principle: The method must be able to resolve the peak for this compound from all peaks corresponding to its degradation products. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.

Forced Degradation Experimental Protocols

The following protocols outline the standard stress conditions recommended by regulatory agencies.[11][15] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (like acetonitrile/water) to facilitate these studies.

Protocol 3.2.1: Acid and Base Hydrolysis

-

Causality: The carboxamide bond is susceptible to hydrolysis under both acidic and basic conditions. This test simulates potential degradation in the stomach (acid) or during manufacturing processes.[16][17]

-

Procedure:

-

Acid: Mix the stock solution with 0.1 M to 1 M HCl.

-

Base: Mix the stock solution with 0.1 M to 1 M NaOH.

-

Control: Mix the stock solution with purified water.

-

Incubate samples at room temperature or elevated temperatures (e.g., 60 °C) to accelerate degradation.[11]

-

Collect samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Prior to HPLC analysis, neutralize the samples (base for the acid sample, acid for the base sample) to halt the reaction and prevent damage to the HPLC column.

-

Protocol 3.2.2: Oxidative Degradation

-

Causality: This tests the molecule's susceptibility to oxidation. While no specific site is immediately obvious, tertiary amines and benzylic positions (if present) are often susceptible.

-

Procedure:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate the sample at room temperature.

-

Monitor the reaction over time (e.g., 2, 8, 24 hours) and analyze by HPLC.

-

Protocol 3.2.3: Thermal Degradation

-

Causality: Evaluates the stability of the compound at elevated temperatures, relevant for storage and transport. Nitroaromatic compounds can undergo thermal decomposition.[18][19][20]

-

Procedure:

-

Solid State: Store the solid compound in a controlled temperature oven (e.g., 60-80 °C).

-

Solution State: Store the stock solution in a controlled temperature oven.

-

Analyze samples at various time points.

-

Protocol 3.2.4: Photostability

-

Causality: Nitroaromatic compounds are often light-sensitive and can undergo photodegradation.[21][22][23] ICH Q1B guidelines provide specific conditions for this test.[11]

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible output, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

Analyze the exposed and control samples.

-

Logical Flow of a Forced Degradation Study

Caption: Logic and Workflow of a Forced Degradation Study.

Anticipated Degradation Pathways

Based on the structure of this compound, the primary anticipated degradation pathway under hydrolytic conditions is the cleavage of the amide bond, yielding 3-nitroaniline and pyrrolidine-1-carboxylic acid . Under photolytic or strong oxidative/thermal conditions, reactions involving the nitro group (e.g., reduction to an amino group or hydroxylation of the aromatic ring) or the pyrrolidine ring could occur.

Data Presentation: Forced Degradation Summary

| Stress Condition | Conditions | Time (h) | % Assay of Parent | % Degradation | Major Degradant(s) (Relative Retention Time) |

| Acid Hydrolysis | 1 M HCl, 60 °C | 24 | [Data] | [Data] | [Data] |

| Base Hydrolysis | 1 M NaOH, 60 °C | 24 | [Data] | [Data] | [Data] |

| Oxidation | 30% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80 °C | 72 | [Data] | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [Data] |

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing standardized protocols such as the shake-flask method for solubility and a comprehensive forced degradation study, researchers can generate the critical data needed to make informed decisions. This information is fundamental for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality, safety, and efficacy of the compound in subsequent applications. A thorough understanding of these physicochemical properties is not merely a data-gathering exercise; it is a cornerstone of successful chemical and pharmaceutical development.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833.

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.

- Lipczynska-Kochany, E., & Kochany, J. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(6-7), 886-93.

- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003).

- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Retrieved from [Link]

- Ge, M., & Zhang, Y. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

- Al-Ghaban, F. A., et al. (2012). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry.

- Wang, K., & Hanson, R. K. (2018). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 194, 274-283.

- Patel, P. N., et al. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology.

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Yates, K., & Stevens, J. B. (1974). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society, 96(6), 1934-1943.

- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

-

Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

- Svanbäck, S., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 41(5), 1-13.

- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3849.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.

- Takano, R., et al. (2025, February 1).

- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

- Grove, C. I., & Dressman, J. B. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 21(3), 6-12.

- Al-Gohary, O. M. N., & Al-Kassas, R. S. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 15(3), 745-755.

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4787.

- Nagao, K., et al. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines.

-

ResearchGate. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Retrieved from [Link]

- Nagao, K., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. youtube.com [youtube.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scispace.com [scispace.com]

- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 16. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. DSpace [repository.kaust.edu.sa]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Biological Screening of N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Introduction: Rationale and Strategic Approach

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective. The compound N-(3-nitrophenyl)pyrrolidine-1-carboxamide (CAS No. 35799-28-1)[1][2] represents a compelling candidate for biological evaluation. Its structure incorporates two key pharmacophores: a pyrrolidine ring, a versatile saturated scaffold prevalent in numerous biologically active compounds[3][4], and a nitro-aromatic moiety. Nitro compounds are recognized for a wide spectrum of biological activities, including significant antimicrobial effects, stemming from their unique redox properties[5].

Notably, research on structurally related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has revealed promising antibacterial and antioxidant activities, suggesting these compounds could serve as mimics for antimicrobial peptides to combat bacterial resistance[6][7]. This precedent provides a strong rationale for investigating this compound.

This guide presents a structured, three-tiered strategic workflow for the preliminary in vitro biological screening of this compound. The screening cascade is designed to first establish a cytotoxicity profile, which is critical for determining a compound's therapeutic window, followed by targeted screens for antimicrobial and antioxidant activities. This approach ensures that resources are directed toward compounds that are not only active but also possess a viable safety profile for further development.

Caption: Step-by-step workflow of the in vitro cytotoxicity (MTT) assay.

Tier 2: Antimicrobial Activity Screening

Expertise & Experience: The rising threat of antimicrobial resistance (AMR) necessitates the discovery of new antimicrobial agents. [8][9]Given that related pyrrolidine carboxamides have shown antibacterial properties,[7][10] evaluating our target compound is a logical progression. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11]This quantitative method is more informative than diffusion-based assays and is suitable for high-throughput screening. [12]

Experimental Protocol: Broth Microdilution

-

Microorganism Preparation:

-

Select representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, starting from a concentration well below its cytotoxic threshold (determined in Tier 1).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria). A known antibiotic like Tetracycline can be used as a reference standard. [11] * Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Data Presentation and Analysis

The results are recorded as the MIC value in µg/mL or µM for each tested strain.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | [Insert Value] |

| Escherichia coli | Negative | [Insert Value] |

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Tier 3: Antioxidant Capacity Evaluation

Expertise & Experience: Oxidative stress, caused by an imbalance of free radicals, is implicated in numerous pathologies. Compounds that can scavenge these radicals have significant therapeutic potential. [7]To obtain a comprehensive antioxidant profile, it is prudent to use more than one assay, as different methods rely on different reaction mechanisms. [13]The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays are complementary. The ABTS radical is soluble in both aqueous and organic solvents and is sensitive to a broader range of antioxidants, while the DPPH assay is conducted in an alcoholic medium. [14][15]

Experimental Protocol: DPPH & ABTS Radical Scavenging Assays

A. DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. [16]3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [15]4. Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Butylated Hydroxyanisole (BHA) should be used as a positive control.

B. ABTS Assay

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. [16]2. Reagent Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (±0.02) at 734 nm.

-

Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound.

-

Incubation: Incubate at room temperature for 6 minutes. [17]5. Measurement: Measure the absorbance at 734 nm.

Data Presentation and Analysis

The percentage of radical scavenging is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100. The IC₅₀ value (concentration required to scavenge 50% of the radicals) is determined from a dose-response curve.

Table 3: Hypothetical Antioxidant Activity of this compound

| Assay Method | Radical | IC₅₀ (µg/mL) ± SD |

|---|---|---|

| DPPH | DPPH• | [Insert Value] |

| ABTS | ABTS•+ | [Insert Value] |

Caption: Comparative principle of DPPH and ABTS radical scavenging assays.

Synthesis of Results and Future Directions

The culmination of this three-tiered preliminary screening provides a foundational biological profile of this compound.

-

Low Cytotoxicity & High Antimicrobial Activity: This is the most promising outcome. The compound would be a strong candidate for further development as an antibiotic. Next steps would include screening against a broader panel of resistant bacterial strains (e.g., MRSA), time-kill kinetic studies, and mechanism of action investigations.

-

Selective Cytotoxicity (High against Cancer, Low against Normal Cells): This profile suggests potential as an anticancer agent. Further screening against a panel of cancer cell lines would be warranted.

-

Low Cytotoxicity & High Antioxidant Activity: This profile indicates potential for treating diseases related to oxidative stress. Further in vivo studies in relevant disease models would be the next logical step.

-

High General Cytotoxicity: If the compound is highly toxic to both cancerous and non-cancerous cells at concentrations where other activities are observed, it is likely not a viable therapeutic candidate and should be deprioritized.

This structured approach provides a robust and efficient framework for making an evidence-based "Go/No-Go" decision, ensuring that only the most promising compounds advance in the drug discovery pipeline.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). PDF.

- Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.

- Coates, A. R. M., Halls, G., & Hu, Y. (2011). Discovering new antimicrobial agents. PubMed.

- Patin, F., et al. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. National Institutes of Health.

- In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences.

- ChemScene. (n.d.). This compound.

- Al-Tarabeen, M. K., et al. (2024). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. MDPI.

- K. A. O'Donnell, et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Publications.

- Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed.

- CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.

- Newman, D. J. (2017). Screening and identification of novel biologically active natural compounds. PMC.

- Afolayan, A. J., & Semenya, S. S. (2018). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. National Institutes of Health.

- ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays.

- Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

- Sánchez-de-la-Torre, J. R., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC - NIH.

- Shah, P., Patel, R. I., & Vyas, P. J. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD.

- BLDpharm. (n.d.). This compound.

- Iazzetti, A., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ChemicalRegister.com. (n.d.). This compound Suppliers.

- Khawle, A. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - PubMed Central.

- Odusami, O. O., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed.

- ResearchGate. (2025). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids | Request PDF.

- Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- ResearchGate. (2025). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics.

- Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate.

- ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- Izuogu, D. C., et al. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC - NIH.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 35799-28-1|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovering new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

N-(3-nitrophenyl)pyrrolidine-1-carboxamide: A Mechanistic Hypothesis and Validation Blueprint